![molecular formula C12H24O11 B1243173 WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)

WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

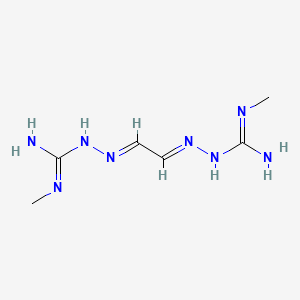

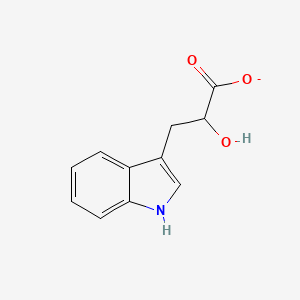

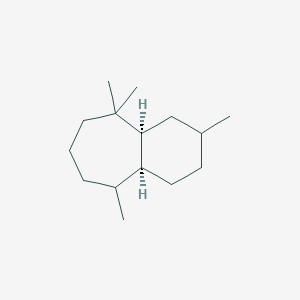

Alpha-D-Glcp-(1->6)-D-Gal-OH is a glycosyl alditol consisting of alpha-D-glucopyranose and D-galactitol residues joined in sequence by a (1->6) glycosidic bond. It derives from a galactitol and an alpha-D-galactose.

科学的研究の応用

1. Improved Representation of Ambiguous Carbohydrate Structures

WURCS 2.0 significantly advances the representation of ambiguous carbohydrate structures, which is crucial for storing and analyzing carbohydrate structures in literature and databases. The format has been updated to handle ambiguous monosaccharide structures, including those with undefined ring closure or unknown anomeric information. This capability enables a broader representation of carbohydrates in scientific research, especially in glycomics and structural biology (Matsubara et al., 2017).

2. Integration with Semantic Web Technologies

WURCS 2.0, with its linear notation system, is designed for integration into Semantic Web technologies. This aspect is essential for linking carbohydrate data across various life science databases efficiently. WURCS 2.0’s unique notation ensures distinct representation of published glycan structures, facilitating data interoperability and analysis in bioinformatics (Tanaka et al., 2014).

3. Conversion to Commonly Used Formats

The GlycanFormatConverter tool, developed for interpreting WURCS, can convert it to basic and widely used formats like IUPAC. This feature aids in making WURCS more accessible and readable for researchers, enhancing its utility in glycan research and data sharing (Tsuchiya et al., 2018).

4. Application in Glycan Structure Repositories

WURCS 2.0 is utilized in GlyTouCan, the international glycan structure repository. Its flexibility and comprehensive representation capabilities make it an ideal format for registering a wide variety of glycans. This application significantly benefits glycobiology research, allowing for the accurate depiction and retrieval of complex glycan structures (Tsuchiya et al., 2017).

特性

分子式 |

C12H24O11 |

|---|---|

分子量 |

344.31 g/mol |

IUPAC名 |

(2S,3R,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9+,10-,11+,12-/m0/s1 |

InChIキー |

SERLAGPUMNYUCK-TYAXEWERSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1243094.png)

![N-(2,4-difluorophenyl)-2-[2-methylimino-4-oxo-3-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1243099.png)

![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1243100.png)

![4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1243110.png)